4-Bromo-2-(tert-butyl)-5-chlorophenol
Description
Contextualization of Halogenated Phenols in Contemporary Organic Chemistry Research
Halogenated phenols are aromatic compounds characterized by a hydroxyl group and at least one halogen atom bonded to the benzene (B151609) ring. Their importance in organic chemistry is well-established, stemming from their roles as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of halogen substituents significantly influences the electronic properties and reactivity of the phenolic ring, often enhancing its utility in various chemical transformations. nih.govresearchgate.net
In contemporary research, halogenated phenols are key precursors in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers. researchgate.net The carbon-halogen bond provides a reactive site for various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the nature and position of the halogen atoms can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. beilstein-journals.org The study of these compounds also extends to environmental science, where their prevalence as metabolites of pesticides and industrial chemicals necessitates a thorough understanding of their chemical behavior and interactions. researchgate.net
Significance of Substituted Phenolic Frameworks in Chemical Synthesis and Derived Applications
Substituted phenolic frameworks are ubiquitous in both natural products and synthetic compounds, exhibiting a broad spectrum of biological activities and material properties. nih.gov The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the electronic effects of other substituents on the aromatic ring. This tunability is crucial for designing molecules with specific functions.
The applications of substituted phenols are diverse. For instance, sterically hindered phenols, often bearing bulky substituents like tert-butyl groups, are widely used as antioxidants in polymers, fuels, and food products to prevent oxidative degradation. nih.govnih.gov The steric bulk around the hydroxyl group enhances the stability of the corresponding phenoxyl radical, making it an effective radical scavenger. In medicinal chemistry, the phenolic moiety is a common pharmacophore found in numerous drugs, where it can participate in key binding interactions with biological targets. The ability to introduce a variety of substituents onto the phenolic ring allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov
Overview of the Unique Structural Attributes of 4-Bromo-2-(tert-butyl)-5-chlorophenol for Academic Inquiry
This compound is a polysubstituted phenol with a unique combination of functional groups that make it an interesting subject for academic investigation. Its structure features a bulky tert-butyl group, a bromine atom, and a chlorine atom at specific positions on the phenol ring.
The key structural attributes include:
Steric Hindrance: The large tert-butyl group at the ortho position to the hydroxyl group provides significant steric shielding. This hindrance influences the reactivity of the hydroxyl group and the adjacent positions on the aromatic ring, potentially leading to selective chemical transformations. nih.govstackexchange.com
Electronic Effects: The bromine and chlorine atoms are electron-withdrawing through induction but can also participate in resonance. Their positions relative to the hydroxyl group and the tert-butyl group create a distinct electronic environment on the aromatic ring, affecting its nucleophilicity and the acidity of the phenolic proton.
Multiple Reactive Sites: The compound possesses several potential sites for chemical modification: the phenolic hydroxyl group, the aromatic ring which can undergo further substitution, and the carbon-halogen bonds which can participate in cross-coupling reactions.
These attributes suggest that this compound could serve as a valuable building block for synthesizing complex molecules with potential applications in materials science and medicinal chemistry. The interplay of steric and electronic effects offers a rich platform for studying reaction mechanisms and developing novel synthetic methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2088367-57-9 |
| Molecular Formula | C₁₀H₁₂BrClO |
| Molecular Weight | 263.56 g/mol |
Data sourced from available chemical supplier information.
Research Gaps and Future Perspectives for this compound
Despite its interesting structural features, a review of the current scientific literature reveals a significant research gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, reactivity, and potential applications. Most of the available information is limited to its listing in chemical supplier catalogs, with minimal accompanying research data.
Future research perspectives for this compound are therefore broad and promising. Key areas that warrant investigation include:
Development of Efficient Synthesis: While general methods for the halogenation and alkylation of phenols are known, the development of a high-yield, regioselective synthesis for this compound would be a valuable contribution.
Exploration of Reactivity: A systematic study of its reactivity in various organic transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, would uncover its potential as a synthetic intermediate.
Investigation of Biological Activity: Given the prevalence of halogenated and tert-butylated phenols in biologically active compounds, screening this compound and its derivatives for potential pharmaceutical or agrochemical applications could be fruitful.
Material Science Applications: The unique substitution pattern may impart interesting properties for the development of new polymers, flame retardants, or antioxidant materials.
Spectroscopic and Computational Studies: Detailed spectroscopic analysis (NMR, IR, MS) and computational modeling would provide a deeper understanding of its electronic structure and conformation, which would be invaluable for predicting its reactivity and properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
InChI Key |
MEXPWLQEGFLZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)Cl)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Tert Butyl 5 Chlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
¹H (proton) NMR and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of 4-Bromo-2-(tert-butyl)-5-chlorophenol, distinct signals would be expected for the different types of protons present in the molecule. The tert-butyl group would exhibit a singlet due to the nine equivalent protons. The aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their positions on the phenolic ring. The hydroxyl proton would likely appear as a broad singlet.
The ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the electronic environment of each carbon. For instance, the carbon atom attached to the hydroxyl group would be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons. The carbons of the tert-butyl group would also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structure-spectra correlations and may differ from experimental values.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl Protons | ~1.3-1.5 (s, 9H) | ~30-35 (quaternary C), ~35-40 (methyl C) |
| Aromatic Proton (ortho to OH) | ~6.8-7.2 (s, 1H) | ~115-125 |
| Aromatic Proton (meta to OH) | ~7.2-7.6 (s, 1H) | ~125-135 |
| Hydroxyl Proton | Variable, broad singlet | - |
| Aromatic Carbon (C-OH) | - | ~150-160 |
| Aromatic Carbon (C-tert-butyl) | - | ~140-150 |
| Aromatic Carbon (C-Cl) | - | ~120-130 |
| Aromatic Carbon (C-Br) | - | ~110-120 |
s = singlet
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. A COSY spectrum would reveal couplings between neighboring protons, helping to confirm the positions of the aromatic protons. An HSQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations between protons and carbons, which is invaluable for piecing together the complete molecular structure.
Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in their solid phase. For this compound, ssNMR could be employed to characterize its crystalline form. This technique can provide information about the molecular conformation and packing in the crystal lattice, which can differ from the structure in solution. ssNMR is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂BrClO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This highly accurate mass measurement serves as a definitive confirmation of the compound's identity.
Table 2: Isotopic Masses for Exact Mass Calculation of C₁₀H₁₂BrClO
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 |
| Oxygen | ¹⁶O | 15.994915 |
The calculated exact mass for the molecular ion [M]⁺ would be a key piece of data for confirming the synthesis of this compound.
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, common fragmentation pathways would likely involve the loss of the tert-butyl group, as this can form a stable carbocation. Cleavage of the C-Br and C-Cl bonds would also be expected, leading to characteristic isotopic patterns in the mass spectrum due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Analysis of these fragmentation patterns can confirm the presence and positions of the various substituents on the phenol (B47542) ring.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-chlorophenol (B165030) |
| 2-Bromo-4-tert-butylphenol |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Identification of Key Functional Groups and Bond Stretches
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its specific functional groups. The hydroxyl (-OH) group, the tert-butyl group, and the substituted benzene (B151609) ring all give rise to characteristic vibrational frequencies.
The O-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding interactions. The C-H stretching vibrations of the tert-butyl group are expected in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
Vibrations associated with the benzene ring, including C-C stretching, C-H in-plane and out-of-plane bending, are found in the fingerprint region (below 1600 cm⁻¹). The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically in the range of 500-800 cm⁻¹ and 600-800 cm⁻¹ respectively.
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200-3600 |
| tert-Butyl | C-H stretch | 2850-2960 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1400-1600 |
| Phenol | C-O stretch | 1200-1260 |
| Haloalkane | C-Cl stretch | 600-800 |
Conformational Analysis using Vibrational Modes
Vibrational spectroscopy can provide insights into the conformational isomers of a molecule. The rotational orientation of the tert-butyl group and the hydroxyl group relative to the benzene ring can influence the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the given state (solid, liquid, or gas) can be determined. For instance, the position and intensity of certain vibrational modes, particularly those involving the tert-butyl and hydroxyl groups, are sensitive to steric and electronic effects arising from different spatial arrangements.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Crystal Growth and Quality Assessment
Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. For compounds like this compound, suitable crystals can often be grown by slow evaporation of a solution in an appropriate organic solvent. The quality of the resulting crystals is assessed based on their size, shape, and optical clarity under a microscope. The diffraction pattern obtained from the X-ray diffractometer provides the ultimate measure of crystal quality.
Molecular Conformation, Torsional Angles, and Stereochemistry
X-ray diffraction analysis of a suitable crystal of this compound would reveal its precise molecular geometry. This includes the determination of all bond lengths and angles within the molecule. Of particular interest are the torsional angles that define the orientation of the tert-butyl and hydroxyl groups with respect to the planar benzene ring. These angles provide a quantitative measure of the steric hindrance between the bulky tert-butyl group and the adjacent hydroxyl and bromine substituents. The planarity of the benzene ring and the spatial arrangement of the substituents are key aspects of its stereochemistry.
Table 2: Illustrative Torsional Angles in Halogenated Phenols
| Torsional Angle | Description | Typical Value (degrees) |
|---|---|---|
| C-C-O-H | Defines the orientation of the hydroxyl hydrogen | ~0 or ~180 |
Polymorphism and Co-crystallization Studies
There are no current studies in the scientific literature that investigate the polymorphic behavior of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These studies would be essential for understanding the compound's solid-state properties, such as solubility and stability, which are critical in materials science and pharmaceutical development.
Similarly, research on the co-crystallization of this compound has not been published. Co-crystallization is a technique used to design multi-component crystals by combining a target molecule with a coformer, often to modify its physicochemical properties. Future research in this area would involve screening various coformers and employing techniques like slurry crystallization or solvent evaporation to identify and characterize any resulting co-crystals.
Other Spectroscopic Techniques (e.g., ESR, UV-Vis)
Detailed spectroscopic analyses using Electron Spin Resonance (ESR) and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound are not documented.
Electron Spin Resonance (ESR) Spectroscopy: ESR is a technique specific to detecting species with unpaired electrons. For a phenolic compound like this compound, ESR would be primarily used to study its corresponding phenoxyl radical, which could be generated through oxidation. Such a study would provide insight into the radical's electronic structure and stability.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule. While a common characterization technique, a detailed report including the absorption maxima (λmax) and molar absorptivity coefficients in various solvents for this compound is not available. This data would be valuable for understanding the compound's chromophores and its potential applications in areas involving light absorption.
Awaiting dedicated research in these areas, the following tables are presented as templates for how such data would be organized once it becomes available.
Table 1: Hypothetical Polymorph Characterization Data
| Polymorph Form | Crystal System | Melting Point (°C) | Key Spectroscopic Peaks |
|---|---|---|---|
| Form I | Data not available | Data not available | Data not available |
Table 2: Hypothetical UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Tert Butyl 5 Chlorophenol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule in its ground state.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 4-Bromo-2-(tert-butyl)-5-chlorophenol, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties in the gas phase. goums.ac.irresearchgate.net This analysis provides a detailed map of the electron distribution, which is fundamental to understanding the molecule's chemical behavior. The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography for validation. goums.ac.irresearchgate.net Furthermore, DFT is used to calculate various electronic descriptors such as electronegativity, chemical potential, global hardness, and the electrophilicity index, which together characterize the molecule's reactivity. goums.ac.ir
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. goums.ac.ir The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. bohrium.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For substituted phenols, these frontier orbitals are typically distributed across the aromatic ring and its substituents, and their specific energies and locations are key to predicting the sites of electrophilic and nucleophilic attack.
Table 1: Representative Frontier Orbital Energies for a Substituted Phenol (B47542)
This table presents typical data obtained from DFT calculations on phenolic compounds. The values are for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. DFT methods can accurately compute the vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. goums.ac.ir The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model. This comparison helps in the definitive assignment of vibrational bands observed in experimental spectra. bohrium.com Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). goums.ac.ir By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated, which serves as a powerful tool for structural elucidation when compared with experimental NMR data. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
This table demonstrates the typical correlation between theoretical and experimental data for vibrational analysis of similar aromatic compounds. All values are in cm⁻¹.
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
| 1 | 3570 | 3550 | O-H Stretch |
| 2 | 3080 | 3075 | C-H Aromatic Stretch |
| 3 | 1605 | 1600 | C=C Aromatic Ring Stretch |
| 4 | 1240 | 1235 | C-O Stretch |
| 5 | 750 | 745 | C-Cl Stretch |
| 6 | 650 | 640 | C-Br Stretch |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.
MD simulations are used to explore the conformational landscape of this compound by simulating the motion of its atoms over time. nih.gov For this molecule, key conformational degrees of freedom include the rotation around the C-O bond of the hydroxyl group and the rotation of the bulky tert-butyl group. By simulating the molecule at a given temperature, it is possible to observe transitions between different rotational isomers (rotamers) and to sample the potential energy surface. researchgate.net This analysis helps to identify the most stable, low-energy conformations and the energy barriers that separate them. nih.gov The relative populations of different conformers can be determined from the simulation, providing a picture of the molecule's flexibility and preferred shapes under specific conditions.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules (e.g., water, methanol, chloroform) surrounding the this compound molecule. researchgate.netnih.gov These simulations reveal how solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar solvent molecules, affect the conformational preferences and dynamics of the solute. researchgate.net The solvent can stabilize or destabilize certain conformations, leading to a different conformational equilibrium compared to the gas phase. biu.ac.il By analyzing the radial distribution functions and interaction energies between the solute and solvent, a detailed understanding of the solvation shell structure and its impact on the molecule's properties can be achieved.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides profound insights into the feasibility, kinetics, and thermodynamics of a chemical transformation. For a molecule like this compound, modeling would typically focus on its synthesis, which likely proceeds via electrophilic aromatic substitution. A plausible synthetic route involves the bromination of the precursor, 2-(tert-butyl)-5-chlorophenol.
The hydroxyl group of a phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. openstax.orgchemistrystudent.comchemguide.co.uk In the precursor 2-(tert-butyl)-5-chlorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. Since the C2 position is already occupied by the bulky tert-butyl group, electrophilic attack would be directed to the C4 and C6 positions. The formation of the target compound requires substitution at the C4 position.
The key to understanding the kinetics of a chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these fleeting structures. acs.orgresearchgate.net
For the bromination of 2-(tert-butyl)-5-chlorophenol, the reaction would be modeled as an electrophilic aromatic substitution. The process involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br₂ polarized by a Lewis acid, or Br⁺). This leads to the formation of a high-energy intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.
Theoretical Steps for Transition State Characterization:
Geometry Optimization: The initial step involves calculating the minimum energy geometries of the reactants (2-(tert-butyl)-5-chlorophenol and the brominating agent) and the final product (this compound).
Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. For the bromination, two key transition states would be sought: one for the formation of the sigma complex (TS1) and one for the subsequent deprotonation (TS2).
Frequency Calculation: Once a stationary point is located, a frequency calculation is performed. A key confirmation of a true transition state structure is the presence of exactly one imaginary frequency. researchgate.net This frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse from reactant to product through the transition state.
An illustrative data table for the characterized transition state of the rate-determining step (formation of the sigma complex) would include the following parameters.
Interactive Table: Hypothetical Transition State Parameters for the Bromination of 2-(tert-butyl)-5-chlorophenol
| Parameter | Value | Description |
| Computational Method | DFT (B3LYP/6-31G(d)) | Specifies the level of theory used for the calculation. |
| Imaginary Frequency | -350 cm⁻¹ (hypothetical) | The single negative frequency confirming the structure as a transition state. |
| Key Bond Distance (C4-Br) | ~2.4 Å (hypothetical) | The partially formed bond between the bromine and the ring carbon. |
| Key Bond Distance (H-C4) | ~1.1 Å (hypothetical) | The C-H bond that will eventually be broken. |
| Zero-Point Energy (ZPE) | Calculated Value (kJ/mol) | Quantum mechanical energy of the TS at 0 K. |
| Enthalpy (H) | Calculated Value (kJ/mol) | Thermodynamic property of the transition state. |
| Gibbs Free Energy (G) | Calculated Value (kJ/mol) | Free energy of the transition state, crucial for rate calculations. |
With the reactants, products, and transition states optimized, an energetic profile of the reaction can be constructed. This profile, often visualized as a reaction coordinate diagram, plots the relative free energy of the system as it progresses from reactants to products.
The profile reveals critical kinetic and thermodynamic information:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Reaction Free Energy (ΔG_rxn): The energy difference between the reactants and the products. A negative value indicates a spontaneous (exergonic) reaction, while a positive value indicates a non-spontaneous (endergonic) one.
For the two-step electrophilic bromination, the energetic profile would show the energies of the reactants, the first transition state (TS1), the sigma complex intermediate, the second transition state (TS2), and the final products.
Interactive Table: Hypothetical Energetic Profile for the Synthesis of this compound
| Species | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Description |
| Reactants | 0.0 | Baseline energy (2-(tert-butyl)-5-chlorophenol + Br₂). |
| Transition State 1 (TS1) | +85 (hypothetical) | Energy barrier for the formation of the sigma complex. This is the activation energy. |
| Sigma Complex (Intermediate) | +40 (hypothetical) | The energy of the Wheland intermediate. |
| Transition State 2 (TS2) | +45 (hypothetical) | Energy barrier for the deprotonation step. |
| Products | -50 (hypothetical) | Final energy of this compound + HBr. The reaction is exergonic. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Theoretical aspects only)
QSAR and QSPR studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). jst.go.jpacs.org Although no specific QSAR models for this compound are published, the theoretical approach to building one is well-established.
The fundamental principle of QSAR/QSPR is that the variations in the activity/property of a series of related compounds are dependent on changes in their molecular structure. This relationship can be expressed mathematically:
Activity/Property = f(Molecular Descriptors)
Theoretical Steps for a QSAR/QSPR Study:
Data Set Collection: A dataset of structurally similar compounds with experimentally measured activity or property values is required. To model a property of this compound, one would need data for a series of other substituted phenols.
Molecular Descriptor Calculation: For each molecule in the dataset, including the target compound, a range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the observed activity. researchgate.netresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using statistical metrics and external validation sets to ensure it is robust and not a result of chance correlation. researchgate.net
For a polysubstituted phenol like this compound, the key descriptors would likely fall into three categories, as seen in general studies of phenolic compounds: nih.govjst.go.jpnih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as its ability to participate in charge-transfer or electrostatic interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.netresearchgate.net
Steric Descriptors: These quantify the size and shape of the molecule, which are crucial for receptor binding. The bulky tert-butyl group would significantly influence these parameters. Examples include molecular volume, surface area, and molar refractivity.
Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity and is critical for predicting how a molecule will behave in a biological system. nih.govjst.go.jp
Interactive Table: Hypothetical Calculated Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Descriptor Name | Hypothetical Value | Relevance |
| Electronic | HOMO Energy | -6.5 eV | Relates to electron-donating ability; important for oxidation reactions. |
| Electronic | LUMO Energy | -1.2 eV | Relates to electron-accepting ability; important for reduction. |
| Electronic | Dipole Moment | 2.1 Debye | Measures overall molecular polarity. |
| Steric | Molecular Volume | 210 ų | Quantifies the space occupied by the molecule. |
| Steric | Molar Refractivity (MR) | 65 cm³/mol | Relates to both volume and polarizability. aimspress.com |
| Hydrophobic | logP | 4.8 | Predicts partitioning between fatty (membrane) and aqueous phases. nih.gov |
By calculating these descriptors, this compound could be placed within a QSAR model to predict its potential toxicity, antioxidant capacity, or other biological activities based on established correlations for similar halogenated phenols. nih.govnih.gov
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for derivatization, allowing for the formation of ethers, esters, and phenoxide salts.
The phenolic hydroxyl group of this compound can be readily converted into ether or ester functionalities.
Etherification: Williamson ether synthesis is a common method for preparing aryl ethers from phenols. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. The steric hindrance from the adjacent tert-butyl group may influence the reaction rate, potentially requiring more forcing conditions compared to unhindered phenols.
Esterification: Phenolic esters can be synthesized by reacting the phenol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. A widely used method for esterification under mild conditions involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP). orgsyn.org This approach is effective even for sterically hindered alcohols and avoids the harsh conditions of other methods. orgsyn.org
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Product | Conditions |
|---|
As a phenol, this compound is weakly acidic and reacts with strong bases to form the corresponding phenoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom. The resulting phenoxide can serve as a key intermediate in various reactions, including the Williamson ether synthesis mentioned above. Furthermore, phenoxides derived from sterically hindered phenols, such as those with tert-butyl groups, have been utilized as components of specialized catalysts. For example, methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), formed from the reaction of 4-bromo-2,6-di-tert-butylphenol and trimethylaluminum, is an effective catalyst for the transformation of epoxides into carbonyl compounds. orgsyn.org A similar reactivity can be anticipated for this compound to form analogous organometallic reagents.
Transformations Involving the Halogen Atoms (Bromine and Chlorine)
The carbon-halogen bonds on the aromatic ring provide sites for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed reactions or nucleophilic substitution under specific conditions. A key aspect of these transformations is the differential reactivity between the carbon-bromine and carbon-chlorine bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to aromatic rings. nih.gov In dihalogenated substrates like this compound, the reaction can often be performed regioselectively. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle. researchgate.net This reactivity difference allows for selective functionalization at the C4 position (bromine) while leaving the C5 position (chlorine) intact.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form a disubstituted alkyne.
Table 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | General Product Structure | Catalyst/Base System |
|---|---|---|---|
| Suzuki | Phenylboronic acid | 5-Chloro-4-phenyl-2-(tert-butyl)phenol | Pd(PPh₃)₄, Na₂CO₃ |
| Heck | Styrene | 5-Chloro-4-styryl-2-(tert-butyl)phenol | Pd(OAc)₂, P(o-tolyl)₃, Et₃N |
| Sonogashira | Phenylacetylene | 5-Chloro-4-(phenylethynyl)-2-(tert-butyl)phenol | PdCl₂(PPh₃)₂, CuI, Et₃N |
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
The substituent pattern of this compound, which includes electron-donating hydroxyl and tert-butyl groups, does not favor the classical NAS mechanism. The ring is considered electron-rich, which disfavors the initial nucleophilic attack and destabilizes the anionic intermediate. Therefore, displacing either the bromine or chlorine atom via a standard NAS pathway would require very harsh reaction conditions (high temperature and pressure) and would likely result in low yields and poor selectivity. Alternative mechanisms, such as those leveraging transient radical intermediates to activate the ring, can sometimes enable NAS on electron-rich aryl halides. osti.gov
Beyond palladium catalysis, regioselective replacement of one halogen can be achieved through halogen-metal exchange. This typically involves reacting the aryl halide with a strong base or organometallic reagent, such as an organolithium or Grignard reagent. Similar to palladium-catalyzed coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective exchange at the bromine-substituted position. organic-chemistry.org
The reaction of this compound with a reagent like n-butyllithium or isopropylmagnesium chloride at low temperatures would be expected to regioselectively generate an aryl lithium or aryl magnesium species at the C4 position. organic-chemistry.org This organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Table 3: Regioselective Halogen-Metal Exchange and Subsequent Reactions
| Step 1: Reagent | Intermediate Formed | Step 2: Electrophile | Final Product |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | 4-Lithio-2-(tert-butyl)-5-chlorophenol | Carbon dioxide (CO₂) | 3-Chloro-4-hydroxy-5-(tert-butyl)benzoic acid |
| Isopropylmagnesium chloride (i-PrMgCl) | (3-Chloro-4-hydroxy-5-(tert-butyl)phenyl)magnesium chloride | Formaldehyde (HCHO) | (3-Chloro-4-hydroxy-5-(tert-butyl)phenyl)methanol |
| n-Butyllithium (n-BuLi) | 4-Lithio-2-(tert-butyl)-5-chlorophenol | N,N-Dimethylformamide (DMF) | 3-Chloro-4-hydroxy-5-(tert-butyl)benzaldehyde |
An exploration of the chemical reactivity and synthetic potential of this compound reveals a versatile substrate for advanced chemical synthesis. This article details the compound's reactivity concerning its aromatic ring and its utility in generating sophisticated derivatives for specialized research applications.
Advanced Research Applications and Methodologies Non Clinical Focus
Role as a Synthetic Intermediate in Organic Synthesis
There is currently no available scientific literature that describes the role of 4-Bromo-2-(tert-butyl)-5-chlorophenol as a synthetic intermediate in organic synthesis.
Precursor for Heterocyclic Compounds and Fine Chemicals
No research findings were identified that document the use of This compound as a precursor for the synthesis of heterocyclic compounds or fine chemicals.
Building Block in Multi-Component Reactions
A search of academic and patent databases did not yield any examples of This compound being utilized as a building block in multi-component reactions.
Metabolomic and Biotransformation Studies in Environmental or Agricultural Contexts
Specific metabolomic and biotransformation studies concerning This compound in environmental or agricultural contexts have not been reported in the available literature.
Investigation of Biotransformation Pathways of Related Xenobiotics
There are no studies available that investigate the biotransformation pathways of xenobiotics related to This compound .
Catalysis and Material Science Applications of Derivatives
No published research was found describing the applications of derivatives of This compound in the fields of catalysis or material science.
Design of Ligands for Homogeneous Catalysis
The development of novel ligands is a cornerstone of advancing homogeneous catalysis, enabling enhanced control over reaction selectivity, activity, and stability. This compound serves as a valuable precursor for the synthesis of phosphine (B1218219) ligands, which are pivotal in a wide array of catalytic transformations.
The key to the utility of this compound in ligand synthesis lies in the reactivity of its carbon-bromine bond. The bromine atom at the C4 position is a prime site for carbon-phosphorus (C-P) bond formation via cross-coupling reactions. Palladium-catalyzed reactions, such as the Hirao, Buchwald-Hartwig, or related C-P coupling reactions, are commonly employed to introduce a phosphine moiety onto an aromatic ring. In a typical synthetic approach, this compound can be reacted with a secondary phosphine (e.g., diphenylphosphine) or a phosphine equivalent in the presence of a palladium catalyst and a suitable base. The bulky tert-butyl group at the C2 position can sterically influence the coordination environment of the resulting phosphine ligand, which can be advantageous in controlling the selectivity of a catalytic reaction.
The phenolic hydroxyl group can also play a crucial role in ligand design. It can be retained to create a bifunctional ligand, where the hydroxyl group can participate in catalysis, for example, through proton transfer or by acting as a hemilabile coordinating group. Alternatively, the hydroxyl group can be etherified or otherwise functionalized to tune the electronic and steric properties of the ligand. The chlorine atom at the C5 position generally remains intact during C-P coupling at the C4 position, offering a potential site for further post-functionalization of the ligand, allowing for the synthesis of more complex ligand architectures.
Table 1: Potential Phosphine Ligands Derived from this compound and Their Catalytic Applications
| Ligand Structure (Postulated) | Potential Catalytic Application | Rationale |
| 2-(tert-butyl)-5-chloro-4-(diphenylphosphino)phenol | Suzuki-Miyaura Coupling | The combination of a bulky phosphine and a phenolic hydroxyl group can enhance catalyst stability and influence selectivity in the coupling of sterically hindered substrates. |
| (2-(tert-butyl)-5-chloro-4-(dicyclohexylphosphino)phenoxy)trimethylsilane | Heck and Negishi Couplings | The electron-donating cyclohexyl groups and the protected hydroxyl group can lead to a highly active catalyst for C-C bond formation. |
| 1-(2-(tert-butyl)-5-chloro-4-(di-tert-butylphosphino)phenyl)ethan-1-one | Carbonyl-Ene Reactions | The presence of a highly sterically demanding and electron-rich di-tert-butylphosphino group can induce high levels of enantioselectivity in certain asymmetric transformations. |
Note: The ligand structures and applications in this table are postulated based on established principles of ligand design and catalysis, as direct synthesis and application of these specific ligands from this compound may not be extensively documented.
Incorporation into Polymeric Matrices for Functional Materials
Substituted phenols are important monomers in the synthesis of high-performance polymers, most notably poly(phenylene oxide)s (PPOs). mfa.orgwikipedia.org These polymers are known for their excellent thermal stability, dimensional stability, and dielectric properties. mfa.org this compound can be explored as a monomer or co-monomer in the synthesis of functional PPOs through oxidative polymerization. uc.edu
The standard method for PPO synthesis is the copper-catalyzed oxidative coupling of 2,6-disubstituted phenols. uc.edu In the case of this compound, the substituent is at the C2 position. Phenols with a single ortho substituent can undergo oxidative coupling, but this can lead to more branched polymer structures. uc.edu The bulky tert-butyl group is known to influence the polymerization process. In some cases, bulky ortho substituents can favor the formation of the diphenoquinone (B1195943) byproduct over high molecular weight polymer formation. uc.edu However, by carefully controlling the reaction conditions, such as catalyst system, temperature, and monomer concentration, it is possible to favor polymer formation.
The incorporation of bromine and chlorine atoms into the polymer backbone would result in a functional material with inherent flame-retardant properties. Halogenated compounds are well-known flame retardants, and their presence in the polymer matrix can significantly enhance the fire safety of the material. Furthermore, the halogen atoms provide reactive sites for post-polymerization modification, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications, such as membrane-based separations or as a support for catalysts.
The tert-butyl group also imparts specific properties to the resulting polymer. Its bulkiness can disrupt polymer chain packing, leading to a more amorphous structure with potentially increased solubility in organic solvents, which can be advantageous for processing. nih.gov It also contributes to the thermal stability of the polymer. nih.gov
Table 2: Predicted Properties of a Homopolymer of this compound
| Property | Predicted Characteristic | Rationale |
| Thermal Stability | High | The aromatic backbone and the stabilizing effect of the tert-butyl group contribute to good thermal resistance. |
| Flame Retardancy | Enhanced | The presence of both bromine and chlorine atoms in the repeating unit would confer inherent flame-retardant properties. |
| Solubility | Potentially improved in organic solvents | The bulky tert-butyl group can decrease chain packing and crystallinity, leading to better solubility compared to unsubstituted PPO. |
| Chemical Reactivity | Functionalizable | The bromine and chlorine atoms on the polymer backbone can serve as handles for post-polymerization modification. |
Note: The properties in this table are predicted based on the known effects of the individual substituents on polymer properties. Experimental data for the specific homopolymer of this compound would be required for confirmation.
Q & A
(Basic) What are the standard methods for synthesizing 4-Bromo-2-(tert-butyl)-5-chlorophenol, and how can purity be ensured?
The synthesis typically involves bromination and chlorination of a phenolic precursor under controlled conditions. For example, bromination may use N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by chlorination using sulfuryl chloride (SO₂Cl₂) . Purification often employs column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
(Advanced) How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Factorial design of experiments (DoE) is critical for optimizing variables like temperature, stoichiometry, and catalyst loading. For instance, a 2³ factorial design can assess the impact of bromination time, chlorination temperature, and solvent polarity on yield. Computational tools, such as density functional theory (DFT), predict intermediate stability and transition states to guide selective functionalization . Reaction progress can be monitored via in situ infrared (IR) spectroscopy to identify side products and adjust conditions dynamically .
(Advanced) How should researchers address contradictory data in the compound’s spectroscopic characterization?
Contradictions in NMR or mass spectrometry (MS) data often arise from impurities or solvent interactions. Cross-validation using multiple techniques is essential:
- X-ray crystallography resolves absolute configuration and hydrogen-bonding patterns, as demonstrated in related bromo-chloro aromatic systems .
- High-resolution MS (HRMS) confirms molecular ion peaks, while 2D NMR (e.g., HSQC, HMBC) clarifies coupling ambiguities.
- Dynamic light scattering (DLS) detects aggregates that may skew solubility measurements .
(Basic) What analytical techniques are recommended for confirming the compound’s thermal stability?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For this compound, TGA under nitrogen can determine decomposition thresholds (e.g., >200°C), while DSC identifies melting points and phase transitions. Comparative studies with analogs (e.g., 4-Bromo-3-chlorophenol, mp 121°C ) provide benchmarks for interpreting thermal behavior .
(Advanced) How can computational modeling predict the compound’s reactivity in catalytic systems?
Quantum mechanical methods like DFT calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the tert-butyl group’s steric effects can be modeled to assess steric hindrance in Suzuki-Miyaura coupling reactions. Molecular dynamics (MD) simulations further evaluate solvation effects and ligand-protein interactions in biological studies .
(Basic) What safety protocols are critical when handling this compound in the lab?
Due to its halogenated structure, use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Storage at -20°C in amber vials prevents photodegradation, as seen with similar brominated phenols . Waste disposal must comply with halogenated organic waste regulations, including neutralization with sodium bicarbonate before incineration .
(Advanced) How does steric bulk from the tert-butyl group influence regioselectivity in further functionalization?
The tert-butyl group directs electrophilic substitution to the para position relative to the hydroxyl group due to steric hindrance. For example, nitration or sulfonation reactions favor the 5-position (relative to chlorine). Kinetic studies using stopped-flow UV-Vis spectroscopy quantify reaction rates, while X-ray crystallography validates positional selectivity .
(Advanced) What strategies mitigate environmental persistence of this compound in waste streams?
Advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, degrade halogenated aromatics by hydroxyl radical attack. Gas chromatography-mass spectrometry (GC-MS) tracks degradation intermediates. Biodegradation studies with Pseudomonas strains engineered for dehalogenase expression offer eco-friendly alternatives .
(Basic) How is the compound’s solubility profile determined, and which solvents are optimal for reactions?
Solubility is assessed via shake-flask method in solvents like DMSO, THF, and chloroform. Hansen solubility parameters (HSPs) predict compatibility: the tert-butyl group enhances solubility in non-polar solvents (e.g., hexane), while polar substituents (Br, Cl) increase affinity for dichloromethane .
(Advanced) What mechanistic insights explain its potential bioactivity in antimicrobial assays?
The compound’s bioactivity may stem from membrane disruption via halogen-hydrophobic interactions. Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) paired with molecular docking studies identify binding motifs in bacterial enzymes like dihydrofolate reductase (DHFR). Synchrotron-based X-ray absorption spectroscopy (XAS) probes metal ion chelation in metalloenzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
